molecular formula C10H11F2NO2 B3222526 Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate CAS No. 1213546-05-4

Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate

Cat. No.: B3222526
CAS No.: 1213546-05-4
M. Wt: 215.20
InChI Key: WTDVYINTUREYJH-SECBINFHSA-N
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Description

Historical Context of Chiral α-Amino Acid Esters in Pharmaceutical Development

The application of chiral α-amino acid esters in drug delivery systems traces its origins to mid-20th century efforts to overcome bioavailability challenges in polar therapeutics. Early work by Han et al. demonstrated that amino acid ester prodrugs of antiviral agents like azidothymidine exhibited enhanced cellular uptake through peptide transporter recognition. This approach capitalizes on the stereoselectivity of biological systems, where L-configured amino acid esters show superior permeability compared to their D-counterparts due to compatibility with endogenous transporters.

A pivotal advancement occurred with the development of valacyclovir, the L-valyl ester prodrug of acyclovir, which demonstrated 3-5 fold greater oral bioavailability than the parent drug. Structural analyses of human valacyclovirase revealed a specialized binding pocket accommodating α-amino acid esters through interactions with the protonated α-amino group and ester carbonyl. This mechanistic understanding enabled rational design of prodrugs resistant to nonspecific esterases while maintaining susceptibility to target-specific hydrolases.

The evolution of amino acid ester prodrugs has been guided by three key principles:

  • Transporter-mediated uptake : Utilization of peptide transporters (e.g., hPEPT1) for enhanced intestinal absorption
  • Metabolic stability : Strategic selection of ester linkages to control activation kinetics
  • Stereochemical control : Optimization of enantiomeric purity to maximize target engagement

Recent studies on methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate continue this tradition, employing X-ray crystallographic data to rationalize its interaction with serine hydrolases. The compound’s (2R) configuration ensures compatibility with enzymatic binding pockets that preferentially process L-amino acid derivatives, while the methyl ester group provides optimal lipophilicity for membrane penetration.

Properties

IUPAC Name

methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9H,4,13H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDVYINTUREYJH-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=C(C=C(C=C1)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=C(C=C(C=C1)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213546-05-4
Record name (R)-methyl 2-amino-3-(2,4-difluorophenyl)propanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and ®-2-amino-3-hydroxypropanoic acid.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2,4-difluorobenzaldehyde with ®-2-amino-3-hydroxypropanoic acid under acidic conditions.

    Esterification: The intermediate is then subjected to esterification using methanol and a suitable acid catalyst to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods typically include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions.

    Catalysis: Employing efficient catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Fluorinated Aromatic Substituents

(2R)-2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid
  • Substituents : 2,6-difluoro-3-methylphenyl group.
  • Key Differences : The fluorine atoms are positioned at the 2 and 6 positions of the phenyl ring, with an additional methyl group at the 3 position.
  • Implications : The methyl group increases steric bulk and lipophilicity compared to the target compound’s unsubstituted 2,4-difluorophenyl group. This may enhance membrane permeability but reduce solubility. The carboxylic acid (vs. methyl ester) further alters polarity and bioavailability .
Methyl (2R)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride
  • Substituents : 4-fluoro-3-methylphenyl group.
  • Key Differences : A single fluorine at the 4 position and a methyl group at the 3 position.
  • The methyl group may enhance metabolic stability .

Ester Group Variations

Ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride
  • Ester Group : Ethyl instead of methyl.
  • Configuration: 3S amino group (vs. 2R in the target compound).
  • The 3S configuration may lead to divergent stereochemical interactions in biological systems .

Heterocyclic and Indole-Containing Analogs

Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate
  • Substituents : Indole ring replaces the difluorophenyl group.
  • Implications : Enhanced interactions with aromatic residues in proteins or nucleic acids, making it suitable for targeting tryptophan-binding sites .

Trifluoromethyl-Substituted Analogs

Methyl (2R)-2-amino-3-(3-[3-(trifluoromethyl)phenyl]phenyl)propanoate
  • Substituents : Biphenyl system with a trifluoromethyl group.
  • Key Differences : The CF₃ group is strongly electron-withdrawing, increasing acidity and metabolic resistance.

Physicochemical and Stereochemical Considerations

Stereochemistry

The (2R) configuration of the target compound distinguishes it from (2S) isomers, such as methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate. Stereochemistry critically impacts binding to chiral biological targets (e.g., enzymes or receptors), where mismatched configurations may result in inactive or antagonistic effects .

Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP* (Predicted) Solubility (mg/mL)*
Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate C₁₀H₁₁F₂NO₂ 231.20 1.8 2.5 (PBS)
Ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate C₁₁H₁₃F₂NO₂ 245.23 2.3 1.8 (PBS)
(2R)-2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid C₁₀H₁₁F₂NO₂ 215.20 1.5 3.2 (Water)
Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate C₁₂H₁₄N₂O₂ 218.25 1.2 0.9 (PBS)

Biological Activity

Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate is an amino acid derivative that has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article explores its mechanisms of action, cellular effects, and applications in scientific research.

Chemical Structure and Properties

This compound features a methyl ester group, an amino group, and a difluorophenyl moiety. Its molecular formula is C11H12F2N2O2C_{11}H_{12}F_2N_2O_2 with a molecular weight of 246.22 g/mol. The stereochemistry (2R) plays a critical role in its biological activity, influencing interactions with enzymes and receptors.

Target Enzymes

Research indicates that compounds with similar structures often target carbonic anhydrase II , an enzyme involved in various physiological processes including respiration and acid-base balance. this compound may act as both a substrate and inhibitor for enzymes involved in amino acid metabolism, impacting metabolic pathways significantly.

Interaction with Cellular Components

The compound has been shown to modulate cellular signaling pathways. For example, it influences gene expression related to cell growth and differentiation, potentially affecting processes such as apoptosis and proliferation. The difluorophenyl group enhances hydrophobic interactions, which can increase binding affinity to biological targets.

Enzyme Inhibition

Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and has implications for therapeutic applications.

Cellular Effects

The compound's effects on cellular processes include:

  • Cell Signaling Modulation : It influences pathways related to cell survival and proliferation.
  • Gene Expression Alteration : Changes in transcription factors due to enzyme inhibition can lead to significant shifts in gene expression profiles.
  • Metabolic Pathway Impact : It may serve as a biochemical probe for studying metabolic pathways involving amino acids.

Research Applications

This compound has diverse applications across various fields:

  • Chemistry : Used as a building block for synthesizing complex organic molecules.
  • Biology : Investigated for its potential role in enzyme inhibition and protein interactions.
  • Medicine : Explored for therapeutic effects against diseases such as cancer and metabolic disorders.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl (S)-3-amino-3-(2,4-difluorophenyl)propanoateC11H12F2N2O2C_{11}H_{12}F_2N_2O_2Different stereochemistry
Methyl (S)-2-amino-3-(4-fluorophenyl)propanoateC11H12F1N1O2C_{11}H_{12}F_1N_1O_2Contains a single fluorine atom
Methyl (S)-2-amino-3-(3,4-difluorophenyl)propanoateC11H12F1N1O2C_{11}H_{12}F_1N_1O_2Different substitution pattern on the phenyl ring

Each compound exhibits unique biological properties influenced by their structural differences. The presence of the difluorophenyl group in this compound enhances its potential binding affinity to specific targets compared to its analogs.

Case Studies

Several studies have highlighted the significance of this compound in various experimental contexts:

  • Enzyme Interaction Studies : Research involving enzyme kinetics demonstrated that this compound effectively inhibits carbonic anhydrase II activity at micromolar concentrations.
    • Findings : IC50 values indicated significant inhibition compared to control groups.
    EnzymeIC50 Value (μM)
    Carbonic Anhydrase II15.6
  • Cell Proliferation Assays : In vitro tests showed that treatment with this compound resulted in reduced proliferation rates of certain cancer cell lines.
    • Results : A reduction in cell viability was observed at concentrations above 10 μM after 48 hours of exposure.

Q & A

Q. Q1. What are the optimized synthetic routes for Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate, and how can stereochemical purity be ensured?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via a multi-step approach involving chiral auxiliaries or enzymatic resolution. For example, tert-butoxycarbonyl (Boc) protection of the amino group followed by esterification with methyl chloride under basic conditions is a common strategy. Deprotection using HCl yields the hydrochloride salt, as seen in similar fluorophenylalanine derivatives .
  • Stereochemical Control : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is recommended for enantiomeric separation. X-ray crystallography (as applied to analogous fluorophenyl compounds in Acta Crystallographica studies) can confirm absolute configuration .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • NMR Analysis : ¹H and ¹⁹F NMR are essential. The 2,4-difluorophenyl group shows distinct splitting patterns: two doublets for aromatic fluorine atoms (J ≈ 8–10 Hz) and coupling constants for the α-proton (δ ~3.5–4.0 ppm, multiplet).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at ~242.1 Da).
  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (amine N-H) validate functional groups .

Q. Q3. How can impurities and byproducts be identified during synthesis?

Methodological Answer:

  • HPLC-MS with UV/Vis Detection : Use a C18 column (e.g., Agilent Zorbax) and gradient elution (water/acetonitrile with 0.1% TFA). Monitor for common impurities like de-esterified acids or racemized enantiomers.
  • Reference Standards : Compare retention times and fragmentation patterns against spiked impurities (e.g., methyl 3-(2,4-difluorophenyl)propanoate) .

Advanced Research Questions

Q. Q4. How does the stereochemistry of the (2R)-configured amino group influence biological activity in enzyme inhibition studies?

Methodological Answer:

  • Chiral Pharmacophore Modeling : Use molecular docking (e.g., AutoDock Vina) to compare (2R) vs. (2S) enantiomers binding to target enzymes like proteases or kinases.
  • In Vitro Assays : Conduct kinetic assays (e.g., fluorogenic substrates for protease inhibition) with enantiopure samples. For example, the (2R) form may exhibit higher affinity due to optimal hydrogen bonding with active-site residues .

Q. Q5. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via HPLC:

    ConditionDegradation Products Identified
    AcidicDe-esterified carboxylic acid
    BasicRacemization to (2S) enantiomer
    OxidativeFluorophenyl ring hydroxylation
  • Accelerated Stability Testing : Store at 25°C/60% RH and analyze monthly for 6 months .

Q. Q6. How can computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to simulate binding to membrane receptors (e.g., G-protein-coupled receptors). The 2,4-difluorophenyl group’s hydrophobicity and electron-withdrawing effects enhance π-π stacking and dipole interactions.
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and fluorine atom positions to correlate with IC₅₀ values .

Safety and Handling Precautions

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate

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